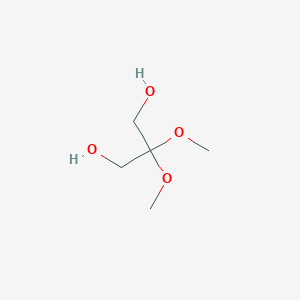

2,2-Dimethoxypropane-1,3-diol

Descripción general

Descripción

2,2-Dimethoxypropane-1,3-diol is an organic compound with the molecular formula C5H12O4. It is a colorless liquid that is primarily used in organic synthesis and various industrial applications. This compound is known for its role as a reagent in chemical reactions, particularly in the formation of acetonides and as a water scavenger in water-sensitive reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,2-Dimethoxypropane-1,3-diol can be synthesized through the condensation of acetone and methanol. The reaction is typically catalyzed by an acid, such as sulfuric acid, which facilitates the formation of the desired product. The reaction proceeds as follows: [ \text{CH}_3\text{COCH}_3 + 2\text{CH}_3\text{OH} \rightarrow (\text{CH}_3)_2\text{C(OCH}_3)_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .

Análisis De Reacciones Químicas

Acetal Formation with 1,3-Diols

DMP reacts with 1,3-diols under acidic conditions to form cyclic acetals, enabling stereochemical control in organic synthesis. For example:

-

1,3-syn-Diols react irreversibly with DMP to yield syn-acetals with >20:1 selectivity. This is attributed to the chair conformation stabilization of syn-products (e.g., 4a in Scheme 2 of ).

-

1,3-anti-Diols show no reactivity under similar conditions due to unfavorable twist-boat conformations (e.g., 8a in ).

Key Data:

| Substrate Type | Product | Yield (%) | Selectivity (syn:anti) |

|---|---|---|---|

| 1,3-syn-diol | 4a | 65–95 | >20:1 |

| 1,3-anti-diol | No reaction | — | — |

Transacetalization Reactions

DMP facilitates transacetalization with glycerol to produce solketal (2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane), a biofuel additive. Zeolites like HZSM-5 catalyze this reaction under mild conditions (25°C, 1 h), achieving 96–97% glycerol conversion and 97% solketal selectivity .

Reaction Pathway:

Reagent in Stereoselective Syntheses

Rhenium-catalyzed allylic alcohol transposition using DMP converts diols into 2-methyl-1,3-syn-diol acetals. For instance:

-

Diol 1a reacts with DMP and Re₂O₇ to form acetal 4a in 95% yield with >20:1 syn-selectivity .

-

Higher structural complexity in substrates (e.g., 4o–r ) retains excellent yields (64–82%) and selectivity .

Mechanistic Insight:

The reaction proceeds via reversible -allylic transposition, with DMP trapping the intermediate diol as a stable acetal. Water removal shifts equilibrium toward product formation .

Role in Protecting-Group Chemistry

DMP serves as a water scavenger and protecting-group reagent:

-

Esterification : DMP removes water during methyl ester synthesis of amino acids and fatty acids .

-

Isopropylidene Derivatives : DMP and TsOH protect trans-diequatorial diols in sugars (e.g., methyl 4,6-O-isopropylidene-glucoside) .

Reaction with Nucleophiles

DMP reacts with alkali metals, nitrides, or reducing agents to release toxic gases (e.g., HBr). It also initiates polymerization of isocyanates and epoxides .

Hydrolysis and Stability

DMP hydrolyzes in acidic/basic media to form acetone and methanol:

This reaction is quantitative, enabling precise water quantification (ΔrH° = 20.43 kJ/mol) .

Aplicaciones Científicas De Investigación

Organic Synthesis

Reagent in Acetal Formation

2,2-Dimethoxypropane-1,3-diol is primarily utilized as a reagent for the formation of acetals. It reacts with alcohols in the presence of acid catalysts to form acetals, effectively protecting hydroxyl groups during multi-step synthesis processes. This protection strategy allows for selective reactions at other functional groups without affecting the alcohol group, which can be regenerated through hydrolysis .

Synthesis of Diols and Isopropylidene Derivatives

This compound serves as an acetonating agent for the preparation of 1,2-diols and isopropylidene derivatives of sugars and nucleosides. For instance, it has been used in the synthesis of dihydroxyacetone phosphate through enzymatic desymmetrization . The efficiency of this compound in these reactions is attributed to its ability to act as a water scavenger, promoting equilibrium shifts towards product formation .

Pharmaceutical Applications

Intermediate in Vitamin Synthesis

In the pharmaceutical industry, this compound is an important intermediate in the synthesis of vitamins such as Vitamin E and Vitamin A. It plays a crucial role in the production of various carotenoids including astaxanthin . The compound's reactivity allows it to facilitate complex synthetic pathways essential for creating these vital nutrients.

Dehydrating Agent

The compound is also recognized for its dehydrating properties. In histology, it is employed more efficiently than ethanol for the dehydration of biological tissues . This application is particularly valuable in preparing samples for scanning electron microscopy (SEM), where rapid dehydration is necessary to preserve structural integrity.

Analytical Chemistry

Water Determination Method

A notable application of this compound is in analytical chemistry for determining water content in organic samples. The reaction between this compound and water produces acetone and methanol, allowing for precise quantification of water in coal samples using NMR spectroscopy . This method serves as an alternative to traditional techniques like Karl Fischer titration.

Agrochemicals

Intermediate for Insecticides and Fungicides

In agrochemistry, this compound acts as a valuable intermediate in the synthesis of insecticides and fungicides. Its chemical properties enable it to participate in reactions that yield effective agricultural chemicals .

Energy Storage

Additive in Lithium-Ion Batteries

Recent studies have indicated that this compound can enhance the performance of lithium-ion batteries when used as an additive in electrolytes at elevated temperatures (around 60 °C). Research shows that batteries containing this additive exhibit improved cyclic life and storage performance compared to those without it .

Data Summary

| Application Area | Specific Use | Key Findings/Notes |

|---|---|---|

| Organic Synthesis | Acetal formation | Protects hydroxyl groups; facilitates selective reactions |

| Pharmaceuticals | Intermediate for vitamins | Key role in synthesizing Vitamin E and carotenoids |

| Analytical Chemistry | Water determination method | Effective alternative to Karl Fischer method |

| Agrochemicals | Intermediate for insecticides | Valuable in producing effective agricultural chemicals |

| Energy Storage | Additive in lithium-ion batteries | Improves cyclic life and storage performance |

Case Studies

Case Study: Synthesis of Dihydroxyacetone Phosphate

In a study published by ResearchGate, researchers demonstrated an improved synthesis pathway for dihydroxyacetone phosphate via enzymatic desymmetrization using this compound. The study highlighted the efficiency and yield improvements attributed to this compound's unique properties .

Case Study: Transacetalization Reactions with Glycerol

Research conducted on transacetalization reactions involving glycerol and this compound showcased its catalytic capabilities. Using zeolite catalysts under mild conditions resulted in high conversion rates (96-97%) and selectivity towards desired products such as solketal .

Mecanismo De Acción

The mechanism of action of 2,2-Dimethoxypropane-1,3-diol involves its ability to react with water and other nucleophiles. In water-sensitive reactions, it acts as a water scavenger, reacting with water to form acetone and methanol. This property is particularly useful in reactions where the presence of water can interfere with the desired outcome .

Comparación Con Compuestos Similares

2,2-Dimethoxypropane: Similar in structure but lacks the hydroxyl groups.

2,2-Dimethylpropane-1,3-diol: Similar in structure but has methyl groups instead of methoxy groups.

Uniqueness: 2,2-Dimethoxypropane-1,3-diol is unique due to its dual functionality as both a diol and a dimethoxy compound. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar counterparts .

Actividad Biológica

2,2-Dimethoxypropane-1,3-diol is a compound of interest due to its potential biological activities. This article reviews the existing literature concerning its biological effects, synthesis methods, and applications in various fields, including pharmacology and organic chemistry.

This compound can be synthesized through various methods, often involving diol-acetal reactions. A notable synthesis method utilizes 2,2-dimethoxypropane as a solvent in reactions with alcohols under acidic conditions. This approach has been shown to yield high selectivity for the desired products while maintaining favorable reaction conditions .

Immunosuppressive Effects

Research indicates that compounds structurally related to this compound exhibit immunosuppressive properties. For instance, studies have demonstrated that certain derivatives can significantly reduce lymphocyte counts in rat models. The immunosuppressive activity is believed to be linked to the compound's ability to affect T-cell proliferation and function .

Table 1: Summary of Immunosuppressive Activity Studies

| Compound | Model Used | Effect on Lymphocytes | Reference |

|---|---|---|---|

| 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol | Rat skin allograft | Significant decrease | |

| This compound | In vitro assays | Moderate effect |

Anticancer Potential

Another area of interest is the anticancer potential of this compound. Preliminary studies suggest that it may enhance the efficacy of certain chemotherapeutic agents by improving their bioavailability and targeting capabilities. The compound's ability to form stable conjugates with drugs has been explored in the context of antibody-drug conjugates (ADCs), which are designed for selective targeting of cancer cells .

Case Studies

Several case studies have highlighted the biological activity of this compound and its derivatives:

- Study on Lymphocyte Activity : A study demonstrated that derivatives of this compound significantly reduced T-cell proliferation in vitro. The mechanism was attributed to the modulation of signaling pathways involved in lymphocyte activation .

- Antibody-Drug Conjugate Development : Research focused on synthesizing ADCs using this compound as a linker showed promising results in enhancing drug delivery to tumor sites while minimizing systemic toxicity .

The immunosuppressive activity of this compound is thought to involve modulation of immune cell signaling pathways. Specifically, it may interfere with cytokine signaling and T-cell receptor activation pathways, leading to decreased lymphocyte activation and proliferation .

Propiedades

IUPAC Name |

2,2-dimethoxypropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O4/c1-8-5(3-6,4-7)9-2/h6-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRZFKCRTXTLLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CO)(CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50456058 | |

| Record name | 2,2-dimethoxypropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153214-82-5 | |

| Record name | 2,2-dimethoxypropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2,2-Dimethoxypropane-1,3-diol in the synthesis of Dihydroxyacetone phosphate (DHAP)?

A1: this compound serves as a key intermediate in a novel synthesis pathway for Dihydroxyacetone phosphate (DHAP) []. This pathway starts with the conversion of dihydroxyacetone dimer (DHA) into this compound. This compound then undergoes enzymatic desymmetrization by acetylation using lipase AK. This step is crucial for introducing chirality into the molecule, a necessary feature for DHAP. Subsequent phosphorylation and deprotection steps ultimately yield DHAP in high purity and yield [].

Q2: How is this compound used in macromolecular engineering?

A2: this compound serves as a precursor to its corresponding cyclic carbonate monomer, this compound carbonate (TMC(OMe)2) []. This monomer is valuable in ring-opening polymerization (ROP) reactions, particularly for creating block copolymers with tunable properties []. Researchers have successfully incorporated TMC(OMe)2 into copolymers alongside other monomers like trimethylene carbonate (TMC) []. This strategy allows for the fine-tuning of the thermal and mechanical characteristics of the resulting polymers, offering a platform for developing materials with tailored properties [].

Q3: Can you elaborate on the “immortal” ring-opening polymerization technique mentioned in relation to this compound?

A3: "Immortal" ring-opening polymerization (iROP) is characterized by the use of specific catalytic systems that enable precise control over the polymerization process []. In the context of this compound-derived monomers like TMC(OMe)2, iROP, facilitated by catalysts such as [(BDIiPr)Zn(N(SiMe3)2)] or BEMP, allows for the creation of well-defined block copolymers []. This controlled polymerization is vital for tailoring the monomer sequence and ultimately dictating the final properties of the resulting copolymer materials [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.